(1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is a chiral building block used in various asymmetric synthesis processes . This compound is characterized by the presence of a nitropyridine group attached to a pyrrolidine ring, which is further connected to a methanol group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-nitropyridine with pyrrolidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability . Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: (1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol is used as a chiral building block in asymmetric synthesis . It is employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
(1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)propanol: Similar structure with a propanol group instead of methanol.
Uniqueness: (1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity . The presence of the nitropyridine and pyrrolidine rings makes it a valuable intermediate in asymmetric synthesis and medicinal chemistry .
Properties
IUPAC Name |
[1-(5-nitropyridin-2-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7-9-2-1-5-12(9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBARIBJRNJYVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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